

In-Depth Technical Guide on the Physical Properties of 6-Aminopicolinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Aminopicolinonitrile

Cat. No.: B1332374

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This technical guide provides a comprehensive overview of the known physical properties of **6-Aminopicolinonitrile**, targeting researchers, scientists, and professionals in drug development. The guide synthesizes available data into a clear, structured format, details relevant experimental methodologies, and provides a visualization of a representative synthetic workflow.

Core Physical Properties

6-Aminopicolinonitrile, with the CAS number 370556-44-8, is a substituted aminopyridine of interest in medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#)[\[3\]](#) While some of its physical properties are documented, experimental data for characteristics such as melting and boiling points are not readily available in the public domain. For comparative purposes, data for the isomeric compound 5-Aminopicolinonitrile is also provided.

Data Presentation: Physical Properties of Aminopicolonitriles

Property	6-Aminopicolinonitrile	5-Aminopicolinonitrile (Isomer for Comparison)
Molecular Formula	C ₆ H ₅ N ₃	C ₆ H ₅ N ₃
Molecular Weight	119.12 g/mol [1][2]	119.12 g/mol [4]
Melting Point	Data not available	148-152 °C[4][5]
Boiling Point	Data not available	368.2 °C (Predicted)[4]
Density	Data not available	1.24 g/cm ³ (Predicted)[5]
Solubility	Data not available	Soluble in some organic solvents like ethanol, dimethylformamide, and dichloromethane; almost insoluble in water.[4]
pKa	Data not available	0.61 (Predicted)[4]
LogP	0.53548 (Computational)[1]	Data not available
Topological Polar Surface Area (TPSA)	62.7 Å ² (Computational)[1]	Data not available

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds.

- Mass Spectrometry (MS): A GC-MS spectrum for **6-Aminopicolinonitrile** is available in the PubChem database, with a prominent molecular ion peak at m/z 119.[2] The fragmentation pattern shows top peaks at m/z 92 and 41, which can be indicative of the loss of HCN and subsequent fragmentation of the pyridine ring.[2]
- Infrared (IR) Spectroscopy: While a specific spectrum for **6-Aminopicolinonitrile** is not provided, the structure suggests characteristic absorption bands. Aromatic nitriles typically exhibit a C≡N stretching peak between 2240 and 2220 cm⁻¹, which is lower than for saturated nitriles due to conjugation.[6] The amino group (N-H) would likely show stretching

vibrations in the range of 3200-3400 cm^{-1} .^[7] Aromatic C-H stretches are expected above 3000 cm^{-1} , while C-C stretching vibrations within the aromatic ring would appear in the 1600-1400 cm^{-1} region.^[8]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Detailed experimental ^1H NMR data with chemical shifts and coupling constants for **6-Aminopicolinonitrile** is not readily available in the searched literature.^{[9][10]} For aromatic compounds like this, proton signals would be expected in the aromatic region of the spectrum.
 - ^{13}C NMR: Similarly, specific experimental ^{13}C NMR chemical shift data for **6-Aminopicolinonitrile** is not widely published.^{[11][12][13][14]} The carbon of the nitrile group (C≡N) in aromatic nitriles typically appears in a distinct region of the spectrum.

Experimental Protocols

The following are detailed, generalized methodologies for determining key physical properties of solid organic compounds like **6-Aminopicolinonitrile**.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the sample of **6-Aminopicolinonitrile** is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to increase the temperature gradually, especially as it approaches the expected melting point. A rate of 1-2 °C per minute is recommended for accurate measurements.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).
- The recorded range between the onset and completion of melting is the melting point range of the substance. A narrow range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for its application in synthesis, purification, and biological assays.

Apparatus:

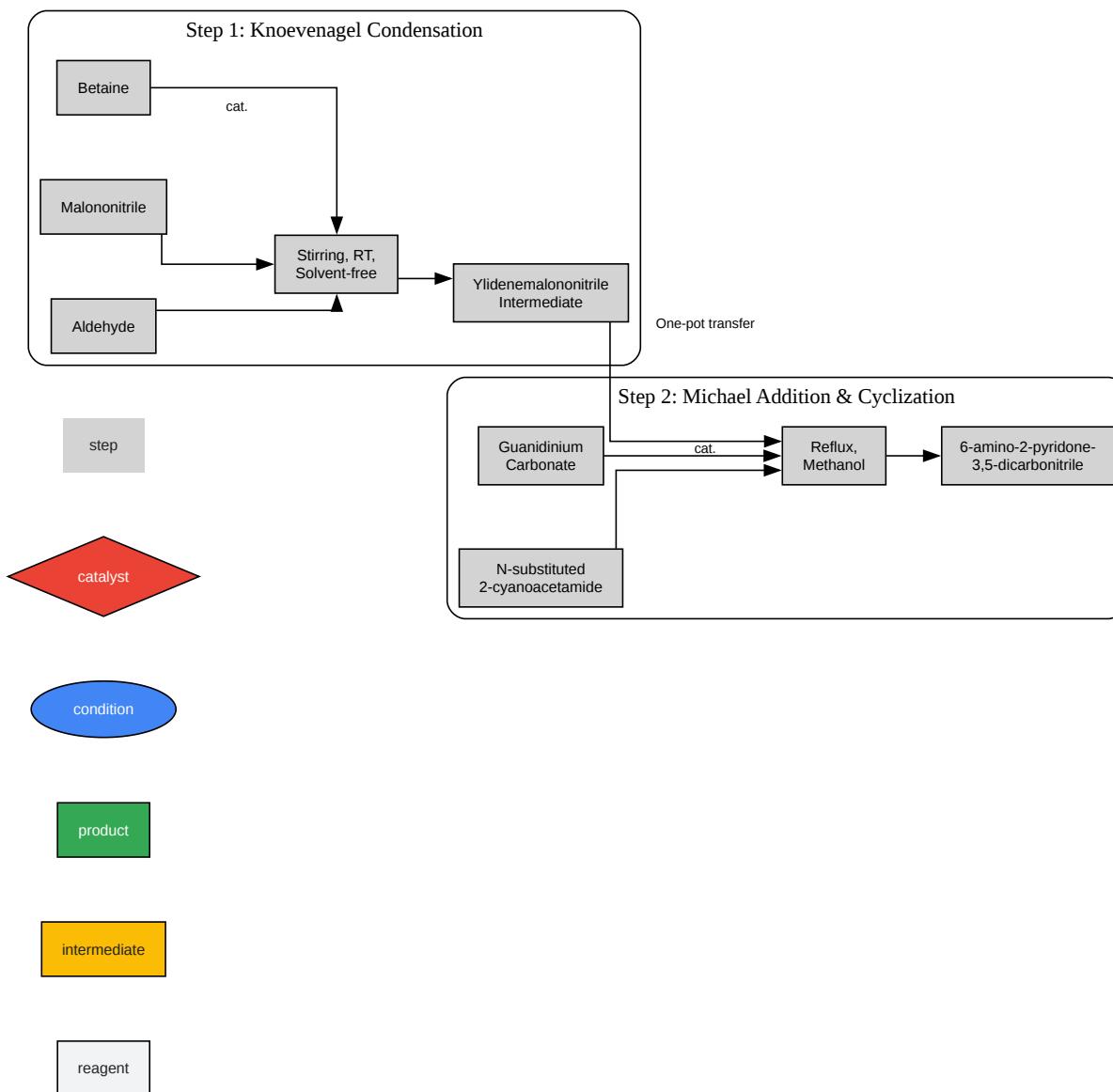
- Test tubes and a test tube rack
- Vortex mixer or stirring rods
- Graduated pipettes or cylinders
- Spatula
- A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO))

Procedure:

- Add a small, measured amount of **6-Aminopicolinonitrile** (e.g., 10 mg) to a clean, dry test tube.
- Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.
- Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
- Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble under these conditions.
- If the solid remains, the compound is considered sparingly soluble or insoluble. The degree of solubility can be quantified by carefully measuring the amount of dissolved solid in a saturated solution.
- Repeat this procedure with a range of solvents of varying polarities to establish a solubility profile.

Mandatory Visualization

The following diagram illustrates a representative experimental workflow for the synthesis of a related class of compounds, 6-amino-2-pyridone-3,5-dicarbonitriles, via a one-pot, two-step catalytic process.[\[15\]](#)



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One-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.

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- To cite this document: BenchChem. [In-Depth Technical Guide on the Physical Properties of 6-Aminopicolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332374#physical-properties-of-6-aminopicolinonitrile>]

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